10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR reveals distinct environments:
- Hydroxyl proton : A broad singlet near δ 2.5–3.5 ppm, indicative of hydrogen bonding.
- Ethenyl protons : Doublets of doublets between δ 4.8–5.5 ppm (J = 10–17 Hz), characteristic of trans-vicinal coupling.
- Methyl groups : Singlets at δ 1.0–1.3 ppm for C3 and C8 methyls, with splitting patterns reflecting proximity to oxygen atoms.
- Spiro ring protons : Multiplet clusters at δ 1.5–2.2 ppm, arising from axial-equatorial ring conformations.
Carbon-13 NMR identifies quaternary carbons (spiro junction at ~δ 45 ppm), oxygenated carbons (dioxolane/dioxane carbons at δ 70–90 ppm), and the ethenyl carbons (δ 115–125 ppm).
Infrared (IR) and Mass Spectrometric (MS) Profiling
IR spectroscopy highlights functional groups:
- Broad O-H stretch at 3200–3600 cm⁻¹.
- C-O-C asymmetric stretches (dioxolane/dioxane) at 1100–1250 cm⁻¹.
- C=C stretch (ethenyl) at 1640–1680 cm⁻¹.
Mass spectrometry (EI-MS) exhibits:
- Molecular ion peak at m/z 238 (calculated for C₁₃H₂₂O₃).
- Key fragments at m/z 220 (loss of H₂O), m/z 177 (cleavage of ethenyl group), and m/z 123 (dioxolane ring rupture).
Comparative Analysis with Related Spiro[5.5]undecane Derivatives
The structural uniqueness of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol becomes evident when contrasted with analogous derivatives:
The presence of hydroxyl and ethenyl groups in the target compound enhances its polarity and potential for electrophilic addition reactions compared to non-hydroxylated or saturated analogs. Conversely, derivatives with ketone functionalities exhibit greater susceptibility to nucleophilic attacks.
Properties
CAS No. |
656835-21-1 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
8-ethenyl-3,3,10-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-10-ol |
InChI |
InChI=1S/C14H22O3/c1-5-11-6-13(4,15)8-14(7-11)9-16-12(2,3)17-10-14/h5-6,15H,1,7-10H2,2-4H3 |
InChI Key |
FMQKVTBSTPZJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(=CC(C2)(C)O)C=C)CO1)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ketal Formation
A critical step involves the protection of a cyclohexenone intermediate to form the spiroketal. For example, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate (2 ) reacts with neopentyl glycol in the presence of p-TsOH (acid catalyst) under reflux conditions. This yields ethyl 3,3,8,10,10-pentamethyl-1,5-dioxaspiro[5.5]undec-8-ene-9-carboxylate (9 ) via acid-catalyzed cyclization.
Reaction Conditions :
- Reagents : Neopentyl glycol, p-TsOH
- Solvent : Benzene
- Temperature : Reflux (~80°C)
- Yield : 58% (with unreacted starting material recovered)
This step establishes the spirocylic core, enabling subsequent functionalization.
Functionalization and Reduction
The carboxylic ester group in intermediate 9 is reduced to a primary alcohol, forming the hydroxyl-containing spirocyclic framework.
LiAlH₄ Reduction
Ethyl ester 9 undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield (3,3,8,10,10-pentamethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)methanol (5 ).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagent | LiAlH₄ (2.0 equiv) |
| Solvent | THF |
| Temperature | 65°C |
| Reaction Time | 2.5 hours |
| Yield | 96% (crude product) |
This step introduces the hydroxyl group at the C-8 position, a critical site for further modifications.
Epoxidation and Ring-Opening Reactions
The spirocyclic alcohol (5 ) is functionalized via epoxidation to introduce a reactive epoxide intermediate.
Sharpless Asymmetric Epoxidation
Allylic alcohol 5 is epoxidized using titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) at −20°C to form the epoxy-alcohol (10 ). This step ensures stereochemical control, producing a mixture of diastereomers.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | Ti(OiPr)₄, TBHP |
| Solvent | CH₂Cl₂ |
| Temperature | −20°C |
| Reaction Time | 4.5 hours |
| Yield | 88% |
The stereochemistry of the epoxide is influenced by the reaction conditions and catalyst, which is critical for downstream applications.
Key Reagents and Reaction Optimization
Role of p-TsOH in Acid Catalysis
The use of p-TsOH in ketal formation (Step 1.1) ensures efficient cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the diol. This step is pivotal for forming the spirocyclic core with high regioselectivity.
Swern Oxidation for Aldehyde Formation
In some protocols, the epoxy-alcohol (10 ) is oxidized to an epoxy-aldehyde (6 ) using oxalyl chloride/DMSO in the presence of triethylamine (Swern oxidation). This step enables further condensation reactions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Reagents | Oxalyl chloride, DMSO |
| Solvent | CH₂Cl₂ |
| Temperature | −78°C → RT |
| Yield | 94% |
Purification and Isolation
Crude intermediates are purified using standard chromatographic techniques:
Column Chromatography
Salt Formation for Stability
Final products, such as the hydrochloride salt of the target compound, are isolated by acidification of the reaction mixture (e.g., HCl) to enhance stability and solubility.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Core Spirocyclic + LiAlH₄ | 3 | p-TsOH, LiAlH₄ | 58–96% | High regioselectivity, scalable | Moderate yields in ketal step |
| Epoxidation + Swern | 5 | Ti(OiPr)₄, TBHP, DMSO | 88–94% | Stereochemical control, versatile | Sensitive reaction conditions |
| One-Pot Reduction | 2 | Zn/AcOH, H₂O | N/A | Simplified steps, cost-effective | Limited data on stereochemistry |
Chemical Reactions Analysis
10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol involves its interaction with specific molecular targets. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with structurally related spirocyclic derivatives:
*Calculated based on structural analysis; experimental data unavailable.
Key Observations:
This may enhance solubility in polar solvents and bioavailability. Ethenyl vs. Ethylidene: The ethenyl group (CH₂=CH-) in the target compound introduces greater steric demand and reactivity (e.g., susceptibility to addition reactions) compared to the ethylidene (CH₂CH₂) group in .
Ring System Variations :
- The spiro[5.5] system in the target compound and analogs provides a rigid bicyclic framework, while the spiro[4.6] system in alters ring puckering dynamics and molecular volume .
- The aza group in introduces basicity and hydrogen-bonding versatility absent in oxygen-only analogs.
Physicochemical Properties :
- Solubility : The hydroxyl group in the target compound likely improves water solubility compared to (ether-only) but reduces it relative to (aza group).
- Reactivity : The ethenyl and hydroxyl groups make the target compound more reactive toward electrophilic addition and oxidation than methyl/ethyl-substituted analogs.
Conformational Analysis
The Cremer-Pople puckering parameters quantify deviations from planarity in cyclic systems. For spiro[5.5] compounds like the target, puckering amplitudes (e.g., $q2$, $q3$) influence:
- Thermodynamic stability : Increased puckering may reduce strain energy.
- Biological activity : Conformational flexibility affects binding to enzymes or receptors.
Biological Activity
10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 656835-20-0 |
| Molecular Formula | C14H22O3 |
| Molecular Weight | 238.32 g/mol |
| LogP | 2.4129 |
| PSA (Polar Surface Area) | 38.69 |
Synthesis
The synthesis of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol generally involves multiple steps. The initial phase focuses on constructing the spirocyclic core, followed by the introduction of ethenyl and hydroxyl groups. Reaction conditions such as temperature and pressure are critical for optimizing yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol exhibit significant antimicrobial activity. For instance, studies on related spirocyclic compounds have shown effectiveness against various pathogens, including Staphylococcus aureus. The mechanism often involves the inhibition of quorum sensing pathways that regulate virulence factors in bacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. These interactions can disrupt cellular processes such as biofilm formation and toxin production. For example, analogues of ambuic acid have been shown to inhibit the agr quorum sensing system in S. aureus, leading to reduced virulence .
Case Studies
- Inhibition of Staphylococcal Virulence
-
Antifungal Activity
- In vitro tests have shown that spirocyclic compounds can inhibit fungal growth by disrupting cell wall synthesis and function. The specific effects of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol on fungal species remain an area for further investigation.
Applications
The unique structure of 10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol makes it a valuable candidate for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic therapies.
- Chemical Research : As a building block in organic synthesis, it facilitates the development of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
